3-(Methylthio)butan-2-one oxime

Description

Contextualization within Oxime Chemistry and Sulfur-Containing Organic Compounds

3-(Methylthio)butan-2-one oxime is a member of the ketoxime family, a class of organic compounds characterized by the RR'C=NOH functional group, where R and R' are organic side-chains. researchgate.netwikipedia.org Oximes are the products of the reaction between an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.org They are notable for their stereoisomerism and their role as intermediates in various organic syntheses. thieme.de

The presence of a methylthio group (-SCH3) places this compound within the broad category of sulfur-containing organic compounds. wikipedia.org Thioethers, or sulfides, are characterized by a sulfur atom bonded to two organic groups. wikipedia.org The inclusion of sulfur imparts unique electronic and steric properties to the molecule, influencing its reactivity and potential applications. The study of organosulfur compounds is a significant field in chemistry, with applications ranging from materials science to pharmaceuticals. wikipedia.org

The combination of both the oxime and the thioether functionalities in one molecule suggests a potential for unique chemical reactivity, where the properties of one group may be influenced by the presence of the other. Research into related sulfur-containing oximes has shown that the sulfur atom can significantly impact the electronic properties and reactivity of the oxime moiety. nih.gov

Systematic Nomenclature and Structural Features of this compound

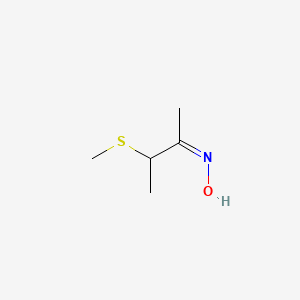

The systematic IUPAC name for this compound is (NE)-N-(3-methylthiobutan-2-ylidene)hydroxylamine. Other synonyms include 3-Methylthio-2-butanone oxime and 2-Butanone (B6335102), 3-(methylthio)-, oxime. Its chemical structure consists of a four-carbon butane (B89635) backbone. A double bond between the second carbon and a nitrogen atom, which is bonded to a hydroxyl group, forms the oxime functionality. The third carbon atom is bonded to a methylthio group.

Table 1: Structural and Chemical Identity of this compound

| Property | Value |

| IUPAC Name | (NE)-N-(3-methylthiobutan-2-ylidene)hydroxylamine |

| Synonyms | 3-Methylthio-2-butanone oxime, 2-Butanone, 3-(methylthio)-, oxime |

| Molecular Formula | C5H11NOS |

| Molecular Weight | 133.21 g/mol |

| CAS Number | 34681-09-9 |

The presence of the C=N double bond allows for the existence of E/Z stereoisomers, a common feature of oximes. wikipedia.org The specific spatial arrangement of the substituents around this double bond can influence the compound's physical and chemical properties.

Historical Overview of Academic Research on Relevant Oximes and Thioether Functional Groups

The study of oximes dates back to the 19th century, with their discovery being a significant milestone in organic chemistry. wikipedia.org The Beckmann rearrangement, a reaction that converts an oxime into an amide, is a classic example of their synthetic utility and has been known for over a century. thieme.de

The exploration of organosulfur chemistry also has a rich history, with the unique properties of sulfur-containing compounds being recognized early on. wikipedia.orgresearchgate.net The development of methods to form carbon-sulfur bonds and to transform sulfur functional groups has been a continuous area of research. nih.gov

While specific historical research on this compound is not extensively documented, the foundational knowledge of both oxime and thioether chemistry provides a basis for understanding its potential synthesis and reactivity. The synthesis of related sulfur-containing oximes has been reported in the literature, often in the context of their potential as reactivators for inhibited acetylcholinesterase. nih.gov These studies highlight the interest in combining these two functional groups to create molecules with specific biological or chemical properties.

Detailed Research Findings

While dedicated research on this compound is limited, we can infer its properties and reactivity from studies on analogous compounds and the general principles of its constituent functional groups.

The synthesis of ketoximes is a well-established chemical transformation. A common method involves the condensation reaction of the corresponding ketone, in this case, 3-(methylthio)butan-2-one, with hydroxylamine. rsc.orgresearchgate.netrsc.org This reaction is typically carried out in a suitable solvent and can be influenced by the pH of the reaction medium.

The reactivity of the thioether group is characterized by the nucleophilicity of the sulfur atom and its ability to be oxidized to sulfoxides and sulfones. msu.edu The presence of the oxime functionality in close proximity could modulate this reactivity. Conversely, the electron-withdrawing or -donating nature of the methylthio group can influence the electronic properties of the C=N bond in the oxime.

A study on sulfur derivatives of 2-oxopropanal oxime demonstrated that a methylthio-containing oxime was significantly more reactive than its non-sulfur-containing parent compound in certain nucleophilic reactions. nih.gov This suggests that the thioether group in this compound could enhance the reactivity of the oxime nitrogen.

Table 2: General Physicochemical Properties of Related Compounds

| Compound | Molecular Formula | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| 3-Methylbutan-2-one | C5H10O | 94.4 | 0.805 | 1.388 |

| 2-Butanone oxime | C4H9NO | 152 | 0.923 | 1.441 |

Spectroscopic characterization is crucial for confirming the structure of such a compound. Infrared (IR) spectroscopy would be expected to show characteristic absorption bands for the O-H stretch of the oxime (around 3600 cm⁻¹), the C=N stretch (around 1665 cm⁻¹), and the N-O stretch (around 945 cm⁻¹). wikipedia.org Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed information about the connectivity of the atoms, and mass spectrometry would confirm the molecular weight.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(3-methylsulfanylbutan-2-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NOS/c1-4(6-7)5(2)8-3/h5,7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDQAHRJGGIAFLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=NO)C)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701297968 | |

| Record name | 2-Butanone, 3-(methylthio)-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701297968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34681-09-9 | |

| Record name | 2-Butanone, 3-(methylthio)-, oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34681-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butanone, 3-(methylthio)-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701297968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methylthio)butan-2-one oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Elucidation of 3 Methylthio Butan 2 One Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. For 3-(Methylthio)butan-2-one oxime, a combination of 1D (¹H, ¹³C) and 2D NMR experiments would be essential to confirm its constitution, configuration, and preferred conformation.

¹H NMR Chemical Shift Analysis and Coupling Constants

A ¹H NMR spectrum would provide crucial information about the electronic environment and connectivity of protons in the molecule.

Chemical Shifts (δ): The spectrum would be expected to show distinct signals for the different types of protons: the hydroxyl proton (-OH), the methine proton (-CH-), the methylthio protons (-S-CH₃), and the two other methyl groups (-CH₃). The exact chemical shifts would indicate the degree of shielding for each proton. The -OH proton signal would likely be broad and its position variable depending on the solvent and concentration. The methine proton, being adjacent to the sulfur atom, would appear at a specific downfield region.

Coupling Constants (J): Spin-spin coupling between the methine proton and the adjacent methyl protons would result in a characteristic splitting pattern (a quartet for the methine and a doublet for the methyl group), confirming their connectivity. The magnitude of the J-coupling constant would provide insight into the dihedral angle between these protons, aiding in conformational analysis.

Predicted ¹H NMR Data Summary (Illustrative) A definitive experimental spectrum is required for accurate assignment.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (Hz) |

|---|---|---|---|

| C(4)H₃ | ~1.3-1.5 | Doublet (d) | ~7 Hz |

| C(1)H₃ | ~1.9-2.1 | Singlet (s) | N/A |

| S-CH₃ | ~2.1-2.3 | Singlet (s) | N/A |

| C(3)H | ~3.2-3.5 | Quartet (q) | ~7 Hz |

| N-OH | Variable (e.g., 8-10) | Broad Singlet (br s) | N/A |

¹³C NMR Spectroscopy for Carbon Backbone Confirmation

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. For this compound, five distinct signals would be expected, corresponding to the five carbon atoms in the structure.

C=N Carbon: The most downfield signal would be for the sp²-hybridized carbon of the oxime group (C2), typically appearing in the 150-160 ppm range. www.gov.uk

Aliphatic Carbons: The methine carbon (C3) attached to the sulfur atom would be deshielded and appear around 40-50 ppm. The methylthio carbon (-S-CH₃) would be found in the 10-20 ppm range. The remaining two methyl carbons (C1 and C4) would also appear in the upfield region, with their exact shifts dependent on their position relative to the oxime and sulfur groups. www.gov.uk

Predicted ¹³C NMR Data Summary (Illustrative) A definitive experimental spectrum is required for accurate assignment.

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| C1 | ~10-15 |

| S-CH₃ | ~15-20 |

| C4 | ~20-25 |

| C3 | ~40-50 |

| C2 | ~155-165 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. ncats.io A clear cross-peak between the methine proton (on C3) and the adjacent methyl protons (C4) would definitively establish this fragment of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. ncats.io It would allow for the unambiguous assignment of each protonated carbon in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals couplings between protons and carbons over two or three bonds. ncats.io It is crucial for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the C1 methyl protons to the C=N carbon (C2), and from the S-methyl protons to the methine carbon (C3), thereby confirming the complete carbon backbone and the placement of the methylthio group.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3100-3500 cm⁻¹ would correspond to the O-H stretching of the oxime group. A sharp, medium-intensity band around 1640-1690 cm⁻¹ would be indicative of the C=N (imine) stretch. C-H stretching vibrations for the methyl and methine groups would appear just below 3000 cm⁻¹. The C-S stretching vibration typically appears as a weak band in the 600-800 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C=N and C-S bonds, being relatively non-polar, would be expected to give rise to strong signals in the Raman spectrum, which can be useful for confirming these functional groups.

Expected Vibrational Frequencies Experimental data is required for definitive analysis.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

|---|---|---|---|

| O-H | Stretching | 3100-3500 (broad) | Weak |

| C-H (sp³) | Stretching | 2850-3000 | Strong |

| C=N | Stretching | 1640-1690 | Strong |

| N-O | Stretching | ~930-960 | Medium |

| C-S | Stretching | 600-800 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula of a compound. For this compound (C₅H₁₁NOS), the calculated monoisotopic mass is approximately 133.0561 g/mol . HRMS would confirm this exact mass, thereby validating the elemental composition.

Furthermore, the fragmentation pattern observed in the mass spectrum would provide structural information. Key fragmentation pathways could include:

Loss of the hydroxyl radical (•OH).

Cleavage of the N-O bond.

Loss of the methylthio group (•SCH₃) or methanethiol (B179389) (CH₃SH).

Alpha-cleavage adjacent to the C=N bond.

Analyzing these fragments helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The oxime functionality contains a C=N chromophore which has a π system. This would be expected to lead to a π → π* electronic transition, resulting in an absorption maximum (λ_max) in the ultraviolet region, likely below 250 nm. The presence of the sulfur atom, with its non-bonding electrons, could also give rise to an n → σ* transition, though this is often weaker and may be masked by other absorptions. The exact position and intensity of the absorption bands are sensitive to the solvent used.

X-ray Crystallography Data for this compound Not Currently Available in Public Domain

A comprehensive search of scholarly articles, chemical databases, and crystallographic repositories has revealed no publicly available X-ray crystallography data for the compound this compound. Consequently, a detailed analysis of its solid-state structure, including unit cell parameters, bond lengths, bond angles, and intermolecular interactions, cannot be provided at this time.

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for unambiguously determining the conformation of molecules in the solid state and understanding the nature of non-covalent interactions, such as hydrogen bonding, that dictate the packing of molecules in a crystal lattice.

While information on related compounds and various spectroscopic methods for the characterization of oximes exists, specific experimental data from a single-crystal X-ray diffraction study on this compound has not been reported in the accessible scientific literature. The absence of this data prevents the creation of detailed crystallographic tables and an in-depth discussion of its solid-state structure as requested.

Further research involving the synthesis of a single crystal of this compound of suitable quality for X-ray diffraction analysis would be required to elucidate its precise solid-state conformation and packing. Such a study would provide valuable insights into the structural characteristics of this particular oxime.

Computational and Theoretical Chemistry Studies of 3 Methylthio Butan 2 One Oxime

Prediction of Spectroscopic Parameters (e.g., GIAO-NMR Chemical Shifts, Computed IR Spectra)

Computational methods are highly effective at predicting spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures. Following a geometry optimization, a frequency calculation can be performed to compute the molecule's vibrational modes. The resulting data can be used to generate a theoretical Infrared (IR) spectrum, where the frequencies and intensities of the peaks correspond to specific bond vibrations (e.g., C=N stretch, O-H stretch). The NIST Chemistry WebBook provides experimental IR spectra for related compounds like 2-butanone (B6335102) oxime, which can serve as a reference for validating computed spectra. nist.govnist.govchemicalbook.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations provide theoretical ¹H and ¹³C NMR spectra, which can aid in the assignment of experimental peaks to specific atoms within the molecule.

Table 2: Hypothetical Computed vs. Experimental ¹³C NMR Chemical Shifts (ppm) for 3-(Methylthio)butan-2-one Oxime

| Carbon Atom | Functional Group | Predicted Shift (ppm) |

| C1 | CH₃-C=N | 9.5 |

| C2 | C=N | 158.0 |

| C3 | CH-S | 50.2 |

| C4 | CH₃-CH | 18.5 |

| C5 | S-CH₃ | 14.1 |

Note: Predicted shifts are hypothetical, based on typical values for these functional groups, and serve to illustrate the output of a GIAO-NMR calculation.

Analysis of Reaction Mechanisms, Transition States, and Reaction Pathways

Theoretical chemistry allows for the in-depth exploration of chemical reaction mechanisms. For this compound, potential reactions include hydrolysis back to the parent ketone or reduction of the oxime group to an amine. evitachem.com Computational methods can be used to map the entire reaction coordinate from reactants to products. This involves locating the transition state (the highest energy point along the reaction pathway) and calculating its energy. The energy of the transition state determines the activation energy of the reaction, which governs the reaction rate. By mapping the minimum energy path, chemists can gain a detailed understanding of the bond-breaking and bond-forming processes that occur during the reaction, providing insights that are often impossible to observe experimentally.

Conformational Analysis and Energy Landscapes of Isomers

This compound possesses several sources of isomerism. The C=N double bond can exist in two configurations (E and Z), and the carbon atom at position 3 is a chiral center, leading to R and S enantiomers. Furthermore, rotation around the C-C and C-S single bonds gives rise to multiple conformers.

Computational conformational analysis can be used to identify all stable conformers and to calculate their relative energies. By systematically rotating key dihedral angles and performing energy minimizations, a potential energy surface can be constructed. This "energy landscape" reveals the relative populations of different conformers at a given temperature and the energy barriers to interconversion between them. This analysis is crucial for understanding how the molecule's shape influences its physical properties and biological activity. For instance, concepts used in the conformational analysis of similar molecules, like butane-2,3-diol, which considers gauche and anti arrangements, can be applied. youtube.com

Table 3: Illustrative Relative Energies of Hypothetical Isomers/Conformers

| Isomer/Conformer | Dihedral Angle (C1-C2-C3-S) | Relative Energy (kcal/mol) |

| (E)-R anti | 180° | 0.00 |

| (E)-R gauche | 60° | 0.85 |

| (Z)-R anti | 180° | 1.20 |

| (Z)-R gauche | 60° | 2.10 |

Note: This table is a hypothetical representation to illustrate how computational analysis can rank the stability of different molecular arrangements.

Intermolecular Interactions and Hydrogen Bonding Networks

The oxime functional group (-NOH) in this compound is capable of acting as both a hydrogen bond donor (via the -OH group) and a hydrogen bond acceptor (via the nitrogen and oxygen lone pairs). The sulfur atom of the methylthio group can also act as a weak hydrogen bond acceptor. These intermolecular interactions are critical in determining the condensed-phase properties of the compound, such as its boiling point and solubility.

Computational studies can model these interactions by calculating the geometry and binding energy of dimers or larger clusters of the molecule. Methods like Natural Bond Orbital (NBO) analysis can be employed to quantify the strength and nature of the hydrogen bonds and other non-covalent interactions, providing a detailed picture of the forces that govern molecular recognition and self-assembly. biointerfaceresearch.com

Coordination Chemistry of 3 Methylthio Butan 2 One Oxime

Ligand Design and Coordination Modes of Oxime-Based Ligands

Oxime-based ligands, including ketoximes like 3-(Methylthio)butan-2-one oxime, are known for their versatile coordinating abilities. The oxime functional group (R₁R₂C=N-OH) possesses two potential donor sites: the nitrogen atom and the oxygen atom. This allows for several coordination modes, which influences the structure and properties of the resulting metal complexes. nih.govresearchgate.net

The coordination of oximes can occur through the nitrogen atom of the C=N group, the oxygen atom of the -OH group, or both, leading to various structural possibilities. acs.org Common coordination modes include:

Monodentate N-coordination: The ligand binds to the metal center solely through the nitrogen atom of the oxime group.

Monodentate O-coordination: The ligand coordinates through the oxygen atom of the hydroxyl group.

Bidentate N,O-chelation: The ligand forms a stable chelate ring by coordinating to the metal center through both the nitrogen and oxygen atoms. This is a very common mode for oxime ligands.

Bridging Coordination: The oxime group can bridge two or more metal centers. For instance, the oximato oxygen can bridge two metal ions (μ₂-η¹-O coordination). acs.orgacs.org

For this compound, the presence of a sulfur atom in the methylthio group introduces an additional potential donor site. Sulfur-containing ligands are known to coordinate with transition metals, and this could lead to more complex coordination behavior, including the possibility of the ligand acting as a tridentate donor, involving the nitrogen, oxygen, and sulfur atoms. researchgate.netmdpi.com The coordination behavior will also be influenced by the nature of the metal ion, its oxidation state, and the reaction conditions.

The design of ligands based on oximes allows for a high degree of tunability. By modifying the substituents on the carbon atom of the oxime group, the steric and electronic properties of the ligand can be altered, which in turn affects the structure, stability, and reactivity of the metal complexes. acs.org

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with oxime ligands is typically achieved through the reaction of a suitable metal salt with the oxime ligand in an appropriate solvent. tandfonline.comresearchgate.net The synthesis of this compound itself would likely involve the reaction of 3-(methylthio)butan-2-one with hydroxylamine (B1172632) hydrochloride in the presence of a base to neutralize the liberated HCl. tandfonline.comprepchem.comontosight.ai

The general synthetic route for metal complexes of this compound would involve combining the ligand with a metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Ni(II), Co(II), etc.) in a solvent such as ethanol (B145695) or methanol. The reaction may require heating to facilitate complex formation. tandfonline.comresearchgate.net

Spectroscopic Characterization is crucial for elucidating the structure of the resulting metal complexes.

Infrared (IR) Spectroscopy: The IR spectrum of the free oxime ligand is expected to show characteristic bands for the O-H, C=N, and N-O stretching vibrations. Upon coordination to a metal, shifts in the positions of these bands can provide evidence of complex formation and information about the coordination mode. For example, a shift in the C=N stretching frequency can indicate coordination through the nitrogen atom. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable tools for characterizing the ligand and its diamagnetic metal complexes. The chemical shifts of the protons and carbons near the oxime and methylthio groups will be sensitive to coordination with a metal ion. tandfonline.comnih.gov

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes can provide information about the geometry of the coordination sphere and the nature of the electronic transitions within the complex, such as d-d transitions and ligand-to-metal charge transfer (LMCT) bands. acs.orgresearchgate.net

Mass Spectrometry: Mass spectrometry can be used to determine the molecular weight of the complexes and provide information about their fragmentation patterns. researchgate.net

Stereochemistry and Structural Diversity of Metal-Oxime Complexes

The stereochemistry of metal-oxime complexes is a fascinating aspect of their coordination chemistry, leading to a wide structural diversity. This diversity arises from several factors, including the geometry of the metal center, the coordination modes of the ligand, and the possibility of isomerism. ntu.edu.sgcareerendeavour.com

Transition metal complexes commonly adopt geometries such as square planar, tetrahedral, and octahedral. ntu.edu.sgscienceinfo.com The specific geometry is influenced by the metal ion and the ligands.

Isomerism in Metal-Oxime Complexes:

Geometric Isomerism (cis/trans): In square planar and octahedral complexes, different spatial arrangements of the ligands are possible, leading to cis and trans isomers. For example, in an octahedral complex with two this compound ligands and two other monodentate ligands, the oxime ligands can be positioned adjacent (cis) or opposite (trans) to each other. careerendeavour.comlibretexts.org

Facial (fac) and Meridional (mer) Isomerism: In octahedral complexes with three identical ligands, such as [M(this compound)₃L₃], the three oxime ligands can be arranged on one face of the octahedron (fac isomer) or around the meridian of the octahedron (mer isomer).

Linkage Isomerism: If a ligand can coordinate in more than one way, linkage isomers can be formed. For this compound, the possibility of coordination through N, O, or S atoms could potentially lead to linkage isomerism.

The structural diversity is further enhanced by the ability of the oxime group to act as a bridging ligand, forming polynuclear complexes with interesting magnetic and electronic properties. acs.org The specific stereochemistry and structure of a metal complex of this compound would need to be determined experimentally, likely through single-crystal X-ray diffraction.

Electronic and Magnetic Properties of Coordination Compounds

The electronic and magnetic properties of coordination compounds derived from oxime ligands are intrinsically linked to the nature of the central metal ion, its oxidation state, and the coordination environment.

The magnetic properties of these complexes are determined by the number of unpaired electrons on the metal center. jocpr.com

Paramagnetism: Complexes with one or more unpaired electrons will be paramagnetic, and their magnetic moments can be measured to determine the number of unpaired electrons. This information can help to deduce the geometry and the spin state of the metal ion. For instance, Ni(II) complexes can be either diamagnetic (square planar) or paramagnetic (tetrahedral or octahedral). jocpr.com

Diamagnetism: Complexes with no unpaired electrons are diamagnetic. This is common for d¹⁰ metal ions like Zn(II) and Cd(II), as well as for low-spin d⁶ and d⁸ complexes in certain geometries. jocpr.com

For complexes of this compound, the presence of the sulfur atom could potentially mediate magnetic exchange interactions in polynuclear structures.

Reactivity and Catalytic Activity of Metal-Oxime Complexes

Metal-oxime complexes can exhibit a range of reactivities, including ligand-centered reactions and catalytic applications. The coordination of the oxime to a metal center can significantly alter its reactivity. acs.org

One notable reaction of ketoximes is the Beckmann rearrangement, where the oxime is converted into an amide. This reaction can be catalyzed by metal complexes acting as Lewis acids. nih.gov Metal complexes of this compound could potentially catalyze such transformations.

Furthermore, metal complexes are widely studied for their catalytic activity in various organic transformations. researchgate.net The catalytic potential of metal-oxime complexes stems from the ability of the metal center to activate substrates and facilitate reactions. Some areas where metal-oxime complexes have shown promise include:

Oxidation Reactions: Metal complexes can act as catalysts for the oxidation of various substrates. researchgate.net

Hydrolysis Reactions: Zinc(II)/ketoxime systems have been shown to be efficient catalysts for the hydrolysis of organonitriles. acs.org

Carbon-Carbon Coupling Reactions: Palladium complexes with oxime ligands have been used as catalysts in reactions like the Suzuki-Miyaura coupling.

Radical Reactions: Transition metal catalysis can be used to generate iminyl radicals from oxime esters, which can then participate in various synthetic transformations. nih.gov

The presence of a sulfur-containing ligand like this compound in a metal complex can also influence its catalytic activity. Sulfur-containing ligands have been employed in catalysts for reactions such as the coupling of CO₂ with epoxides. mdpi.com The hemilabile nature of the sulfur donor can play a crucial role in the catalytic cycle. mdpi.com The specific reactivity and catalytic activity of metal complexes of this compound would be an interesting area for future research, exploring how the interplay between the oxime and the thioether functionalities influences the catalytic performance. The reactivity of the sulfur atom itself, such as oxidation, could also lead to interesting transformations of the complex. nih.gov

Advanced Analytical Methodologies Involving 3 Methylthio Butan 2 One Oxime

Derivatization Strategies for Enhanced Chromatographic Analysis

Derivatization is a key strategy employed to improve the chromatographic behavior and detection of 3-(Methylthio)butan-2-one oxime. This process involves chemically modifying the analyte to enhance properties such as volatility for gas chromatography or to introduce a chromophore for better detection in liquid chromatography.

Formation of Volatile Oxime Derivatives for Gas Chromatography-Mass Spectrometry (GC-MS/MS)

For GC-MS analysis, it is often necessary to convert non-volatile compounds into more volatile derivatives. nih.gov A common approach for ketones and aldehydes is oximation, which involves reacting the carbonyl group with a reagent like hydroxylamine (B1172632) hydrochloride. researchgate.netgoogle.com This reaction forms an oxime, which is typically more volatile and thermally stable, making it suitable for GC analysis. youtube.comcopernicus.org The resulting oxime of 3-(Methylthio)butan-2-one can then be readily analyzed by GC-MS/MS, allowing for sensitive and selective detection. copernicus.orgnih.gov The derivatization process can be optimized by adjusting reaction conditions such as temperature and time to ensure high conversion yields. researchgate.net

Furthermore, to enhance volatility, a subsequent silylation step, often using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), can be performed. youtube.com This two-step process of methoximation followed by silylation is a well-established method for the GC-MS analysis of metabolites containing carbonyl groups. youtube.com The methoximation step protects the keto group and reduces the potential for isomerization, while silylation replaces active hydrogens, increasing the compound's volatility. youtube.com

Derivatization for Liquid Chromatography (LC) with Advanced Detection (e.g., Optical, MS)

In liquid chromatography, derivatization can be employed to enhance the detection of analytes that lack a strong chromophore for UV-Vis detection or ionize poorly for mass spectrometry. For oximes like this compound, derivatization can significantly improve sensitivity in LC-MS analysis. researchgate.net For instance, reacting the oxime with a suitable reagent can introduce a functional group that is more readily ionized, leading to a stronger signal in the mass spectrometer.

While direct analysis of some oximes by LC-MS/MS is possible, derivatization can offer substantial improvements in detection limits. nih.govepa.gov The choice of derivatizing agent depends on the specific analytical goal and the detection method being used. The formation of oximes from ketosteroids, for example, has been shown to improve electrospray ionization mass spectrometry (ESI-MS) sensitivity by as much as 20-fold. researchgate.net

Method Development for Quantitative Analysis in Complex Chemical Matrices

The accurate quantification of this compound in complex samples, such as environmental or biological matrices, requires robust method development that encompasses efficient sample preparation and thorough validation. nih.govgoogle.com

Optimization of Sample Preparation and Extraction Protocols

The initial step in analyzing this compound from a complex matrix is the development of an effective sample preparation and extraction protocol. google.com The goal is to isolate the target analyte from interfering components that could affect the accuracy and precision of the analysis. A common technique involves liquid-liquid extraction, where the sample is partitioned between two immiscible solvents to separate the analyte of interest. dtic.mil Another approach is solid-phase extraction (SPE), which uses a solid sorbent to selectively retain the analyte while allowing impurities to pass through. The choice of extraction method and solvents is critical and must be optimized to maximize the recovery of this compound. For instance, a study on the extraction of a different oxime used an ion-pairing liquid/liquid method for plasma samples. dtic.mil The efficiency of the extraction is typically assessed by calculating the recovery, which is the percentage of the analyte that is successfully extracted from the matrix.

Validation Parameters: Linearity, Sensitivity, Repeatability, and Uncertainty

Method validation is essential to ensure that the analytical method is reliable and fit for its intended purpose. nih.govnih.gov Key validation parameters include linearity, sensitivity, repeatability, and uncertainty. google.comyokogawa.com

Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte over a specific range. yokogawa.com This is typically evaluated by analyzing a series of standards of known concentrations and plotting the response against the concentration to generate a calibration curve. nih.gov

Sensitivity refers to the method's ability to detect small amounts of the analyte. It is often expressed as the limit of detection (LOD) and the limit of quantification (LOQ). nih.govnih.gov

Repeatability , or precision, is the closeness of agreement between successive measurements of the same sample under the same conditions. yokogawa.com It is usually expressed as the relative standard deviation (RSD) of a series of measurements. nih.gov

Uncertainty of measurement provides a quantitative indication of the quality of the result. pharmtech.commeasurement.sk It encompasses all potential sources of error in the analytical process, including those from sample preparation, calibration, and the instrument itself. researchgate.net

Table 1: Illustrative Method Validation Parameters for Oxime Analysis

| Parameter | Typical Acceptance Criteria | Reference |

| Linearity (r²) | > 0.99 | nih.gov |

| Intra-day Precision (% CV) | < 15% | nih.gov |

| Inter-day Precision (% CV) | < 15% | nih.gov |

| Accuracy (% Error) | ± 15% | nih.gov |

Note: The values in this table are illustrative and may vary depending on the specific analytical method and regulatory requirements.

Interfacing with Advanced Mass Spectrometry Techniques (e.g., FT-ICR-MS for Profiling)

For comprehensive analysis and profiling of complex mixtures containing this compound, interfacing chromatographic separation with advanced mass spectrometry techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) is highly advantageous. FT-ICR-MS offers ultra-high resolution and mass accuracy, which allows for the unambiguous identification of elemental compositions of detected ions. nih.gov

When coupled with a separation technique like gas or liquid chromatography, FT-ICR-MS can provide detailed chemical profiles of complex samples. This is particularly useful in metabolomics studies where numerous compounds are present. nih.gov The high resolving power of FT-ICR-MS can differentiate between ions with very similar mass-to-charge ratios, which might be indistinguishable with lower-resolution mass spectrometers. This capability is crucial for the confident identification of this compound and its potential isomers or transformation products in a complex matrix. nih.gov

The Analytical Void: No Evidence for this compound as a Derivatizing Reagent

Despite a comprehensive review of scientific literature, there is currently no published research detailing the development or use of this compound as a derivatizing reagent for any specific analytical applications.

Derivatization is a common strategy in analytical chemistry to modify an analyte to enhance its detection, improve its separation from other compounds, or increase its volatility for gas chromatography. This process typically involves reacting the target molecule with a specific reagent to create a new compound with more desirable analytical properties.

While oximes, in general, are a well-known class of compounds in organic and analytical chemistry, often formed by the reaction of hydroxylamine with aldehydes or ketones, the specific compound this compound does not appear in the scientific literature in the context of a derivatizing agent. Searches of chemical databases and scientific journals failed to identify any studies where this molecule was employed to modify other analytes for the purpose of quantitative or qualitative analysis.

The current body of scientific knowledge on this compound is primarily limited to its synthesis and basic chemical characterization. There is a notable absence of research exploring its potential applications in analytical methodologies, particularly as a novel reagent for the derivatization of specific target compounds.

Therefore, the section on "Development of Novel Derivatizing Reagents for Specific Analytical Applications" involving this compound cannot be populated with research findings, data tables, or detailed discussions as no such information exists in the public domain. The scientific community has not yet explored or reported on this specific application for this compound.

Applications of 3 Methylthio Butan 2 One Oxime As a Chemical Intermediate and Functional Material Component

Role in Complex Organic Synthesis as a Versatile Building Block

Oximes, as a class of organic compounds, are recognized for their role as versatile intermediates in organic synthesis, owing to the reactivity of the C=N-OH functional group. ontosight.ai 3-(Methylthio)butan-2-one oxime, by virtue of this group, serves as a valuable building block for constructing more complex molecules. The oxime moiety can undergo a variety of transformations, including reduction to amines, hydrolysis back to the parent ketone, or rearrangement reactions like the Beckmann rearrangement to form amides.

The presence of the methylthio group (-SCH₃) adds another layer of synthetic utility. This sulfur-containing functional group can be selectively oxidized to a sulfoxide (B87167) or a sulfone, which can then act as a leaving group or participate in further carbon-carbon bond-forming reactions. The combination of the oxime and the thioether allows for a stepwise or selective functionalization, making this compound a multifunctional building block in the synthesis of complex target molecules.

Precursor for Nitrogen-Containing Heterocycles and Fine Chemicals

The oxime functionality is a key gateway to the synthesis of various nitrogen-containing heterocyclic compounds. The C=N-OH group can participate in cyclization reactions, serving as a source of nitrogen for the ring system. For instance, the oxime can be made to react with other difunctional molecules to construct rings like isoxazoles or pyrazoles, which are common scaffolds in pharmaceuticals and agrochemicals.

Furthermore, the synthesis of fine chemicals often requires intermediates with specific functionalities that can be reliably converted into the desired end product. This compound can act as a precursor to various specialized chemicals. For example, its reduction can yield the corresponding amine, 3-(methylthio)butan-2-amine, a chiral amine that can be used as a resolving agent or a building block in asymmetric synthesis. The controlled hydrolysis of the oxime can regenerate the ketone, 3-(methylthio)butan-2-one, which may be useful in contexts where the ketone itself is required after other parts of a larger molecule have been modified.

Utility in Materials Science and Polymer Chemistry

In the realm of materials science, small molecules with specific reactive groups are indispensable for tailoring the properties of polymers. This compound, as a ketoxime, fits into this category and has potential applications in modifying and curing polymer systems.

Chemical Components in Cross-linking Agents for Silicone and Other Polymers

One of the most significant industrial applications for ketoximes is in the formulation of Room Temperature Vulcanizable (RTV) silicone sealants. google.com These are typically one-component systems that cure upon exposure to atmospheric moisture. sinosil.com The crosslinking process involves a silane (B1218182) agent that has been functionalized with oxime groups.

The general mechanism proceeds in two stages. First, a hydroxyl-terminated polydiorganosiloxane polymer reacts with an oximinosilane (B8626918) (e.g., a methyl-tris(oximino)silane) in a process called "end-capping". google.com This reaction displaces the oxime to form an "end-capped" polymer with reactive oximinosilane end groups. google.com When the sealant is applied, moisture in the air hydrolyzes the remaining oxime groups on the silane, creating highly reactive silanol (B1196071) groups. google.com These silanols then condense with other end-capped polymer chains, releasing more oxime and forming a stable, three-dimensional cross-linked silicone elastomer network. google.comsinosil.com

While methyl ethyl ketoxime (MEKO) is a commonly used agent, this compound could be used to create novel oximinosilane crosslinkers. The properties of the resulting silicone, such as cure rate and adhesion, could be modified by the unique structure of the this compound leaving group.

| Polymer System | Role of Oxime | Curing Mechanism | Key Compound Type |

| Silicone (RTV-1) | Leaving group in crosslinker | Moisture-initiated condensation | Oximinosilane |

| Other Curable Polymers | Potential crosslinking component | Varies with polymer type | Functionalized Oxime |

This table summarizes the role of oximes in polymer cross-linking based on established principles.

Application as Blocking Agents for Isocyanates in Polyurethane Formulations

Polyurethane chemistry often relies on the reaction between an isocyanate (-NCO) and a polyol (-OH). core.ac.uk However, isocyanates are highly reactive and sensitive to moisture, which can present challenges in storage and one-component formulations. core.ac.uk To control this reactivity, "blocked isocyanates" are used. wikipedia.org

A blocking agent, such as a ketoxime, reacts with the isocyanate group to form a thermally reversible bond. wikipedia.orggoogle.com this compound can function as such a blocking agent. The reaction with an isocyanate would form a urethane-like linkage, rendering the isocyanate inactive at ambient temperatures. epo.org This allows for the formulation of stable, one-component polyurethane systems that can be stored for extended periods. wikipedia.org

Upon heating to a specific "deblocking" temperature, the bond breaks, regenerating the free isocyanate and releasing the oxime blocking agent. google.comepo.org The liberated isocyanate is then free to react with the polyol or other nucleophiles in the system to cure the coating, adhesive, or sealant. epo.org The deblocking temperature is a critical property that depends on the structure of both the isocyanate and the oxime. google.com The use of this compound as a blocking agent would be expected to yield a specific deblocking temperature, potentially offering advantages in certain processing windows compared to standard blocking agents like MEKO. wikipedia.orggoogle.com

| Blocking Agent Type | Typical Deblocking Temperature Range (°C) | Key Feature |

| Alcohols | 160-200+ | High thermal stability |

| Phenols | 120-160 | Moderate reactivity |

| Oximes (e.g., MEKO) | 110-160 | Widely used, effective at lower temperatures. wikipedia.orgepo.org |

| Caprolactam | 160-180 | High performance applications |

This table provides a general comparison of common isocyanate blocking agents.

Mechanism of Action as a Corrosion Inhibitor in Industrial Systems

Corrosion in industrial systems, particularly in boilers and water treatment facilities, is often an electrochemical process exacerbated by the presence of dissolved oxygen. Chemical inhibitors are added to mitigate this damage. Butanone oxime is known to be used as a corrosion inhibitor and oxygen scavenger in these environments. canada.caatamankimya.com

The mechanism of action for oximes as corrosion inhibitors is twofold. Firstly, they act as oxygen scavengers. The oxime compound can be oxidized by dissolved oxygen, thereby removing this corrosive agent from the water. This reaction is particularly effective at the high temperatures found in boiler systems.

Secondly, the oxime or its degradation products can adsorb onto the metal surface, forming a protective film. This film acts as a physical barrier, isolating the metal from the corrosive environment and inhibiting the electrochemical reactions that lead to corrosion. The presence of a sulfur atom in this compound may enhance this protective capability, as organosulfur compounds are well-known for their strong affinity for metal surfaces and their effectiveness as corrosion inhibitors.

Chemical Reagent in the Production of Other High-Purity Hydroxylamine (B1172632) Derivatives

Hydroxylamine and its salts (e.g., hydroxylamine sulfate, hydroxylamine hydrochloride) are important industrial chemicals used as reducing agents and in the synthesis of other compounds. Butanone oxime can serve as a starting material for producing high-purity hydroxylamine derivatives. atamankimya.com

The core of this application lies in the hydrolysis of the oxime functional group. Under acidic conditions, the C=N-OH bond in an oxime can be cleaved to regenerate the parent ketone and produce a hydroxylammonium salt. In the case of this compound, acid-catalyzed hydrolysis would yield 3-(methylthio)butan-2-one and hydroxylammonium salt (e.g., hydroxylamine hydrochloride if HCl is used).

This process allows for the "transport" of the hydroxylamine functionality in the more stable and less hazardous form of an oxime. By carefully selecting the starting oxime and the hydrolysis conditions, high-purity hydroxylamine derivatives can be produced, with the parent ketone of the oxime being a recoverable by-product. The specific properties of 3-(Methylthio)butan-2-one, such as its solubility and boiling point, might offer advantages in the separation and purification stages of this process. The preparation of various oxime derivatives from a starting oxime is a documented synthetic strategy. nih.gov

Future Research Trajectories and Interdisciplinary Opportunities

Exploration of Novel and Sustainable Synthetic Pathways

The traditional synthesis of 3-(Methylthio)butan-2-one oxime involves the condensation of 3-(methylthio)butan-2-one with hydroxylamine (B1172632) or its salts. prepchem.com While effective, this method often relies on stoichiometric reagents and organic solvents. Future research is poised to develop more sustainable and efficient synthetic strategies.

One promising avenue is the exploration of catalytic methods that minimize waste and improve atom economy. This could involve the development of novel catalysts for the direct oximation of ketones, potentially under milder and more environmentally friendly conditions, such as in aqueous media. numberanalytics.com Furthermore, the principles of green chemistry are increasingly being applied to oxime synthesis, with a focus on reducing the use of hazardous solvents and reagents. numberanalytics.com

Another area of interest is the development of flow chemistry processes for the continuous production of this compound. researchgate.net Flow reactors offer significant advantages over traditional batch processes, including enhanced safety, improved process control, and higher yields. The development of a continuous flow synthesis would represent a significant step towards a more sustainable and economically viable production of this compound.

| Synthetic Strategy | Key Advantages |

| Catalytic Oximation | Reduced waste, improved atom economy, milder reaction conditions. |

| Green Chemistry Approaches | Use of aqueous solvents, catalyst-free methods, microwave-assisted synthesis. numberanalytics.com |

| Flow Chemistry | Enhanced safety, better process control, potential for higher throughput. researchgate.net |

Design of Advanced Functional Materials Based on Tailored Oxime Chemistry

The unique properties of the oxime group make it an attractive building block for the design of advanced functional materials. nsf.gov The ability of oximes to participate in various chemical transformations, including rearrangements and cycloadditions, allows for the creation of polymers and other materials with tailored properties. numberanalytics.comnsf.gov

The presence of the thioether linkage in this compound introduces an additional layer of functionality. This sulfur atom can act as a coordination site for metal ions, opening up possibilities for the development of oxime-based ligands and metal-organic frameworks (MOFs) . These materials could find applications in catalysis, gas storage, and separation technologies.

Furthermore, the reactivity of the oxime group can be harnessed to create dynamic and responsive materials . For instance, oxime-containing polymers can exhibit reversible crosslinking through oxime metathesis reactions, leading to self-healing materials and adaptable networks. rsc.org Research in this area could focus on incorporating this compound into polymer backbones to create materials with unique mechanical and chemical properties. The functionalization of polymers with thiooximes has been shown to be a robust method for creating materials that can release hydrogen sulfide (B99878) (H₂S), a molecule with significant therapeutic potential. acs.orgresearchgate.netfigshare.com

| Material Type | Potential Applications |

| Oxime-based Ligands and MOFs | Catalysis, gas storage, chemical sensing. |

| Dynamic Polymers | Self-healing materials, adaptable networks, drug delivery. rsc.org |

| H₂S-Releasing Polymers | Therapeutic materials, controlled gas release. researchgate.netfigshare.com |

Deeper Mechanistic Insights into Complex Rearrangements and Reactions

Oximes are known to undergo a variety of fascinating and synthetically useful rearrangements, with the Beckmann rearrangement being the most prominent. masterorganicchemistry.com This reaction typically converts a ketoxime into an amide. masterorganicchemistry.com Understanding the mechanism of such rearrangements for this compound is crucial for controlling its reactivity and unlocking its full synthetic potential.

Detailed mechanistic studies, employing a combination of experimental techniques and computational methods, can shed light on the intricate pathways of these reactions. nih.gov For instance, investigating the factors that influence the migratory aptitude of the groups attached to the oxime carbon in the Beckmann rearrangement of this compound would be of significant interest.

Beyond the Beckmann rearrangement, other reactions of oximes, such as the Neber rearrangement and various cycloaddition reactions, warrant further investigation in the context of this specific thio-functionalized oxime. The presence of the sulfur atom may lead to unexpected reaction pathways and the formation of novel heterocyclic compounds. A deeper understanding of these processes will enable the rational design of new synthetic methodologies. rsc.org

Integration of Advanced Computational Modeling with Experimental Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, providing valuable insights into reaction mechanisms, molecular properties, and spectroscopic data. nih.gov In the study of this compound, computational modeling can play a pivotal role in several areas.

Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structure of the molecule, as well as to elucidate the transition states and intermediates involved in its various reactions. rsc.org This information can help to rationalize experimental observations and guide the design of new experiments. For example, computational studies can predict the relative energies of different reaction pathways in the Beckmann rearrangement, providing a theoretical basis for understanding the observed product distribution. nih.gov

Furthermore, computational modeling can be used to predict the spectroscopic properties of this compound and its derivatives, aiding in their characterization and identification. The integration of computational and experimental approaches will undoubtedly accelerate the pace of discovery in the chemistry of this compound.

Expanding Analytical Applications in Emerging Chemical Fields

The unique chemical properties of this compound make it a promising candidate for various analytical applications. The presence of both a nitrogen and a sulfur atom provides multiple sites for interaction with analytes, suggesting its potential use as a chemosensor or analytical reagent .

For instance, the ability of the thioether group to coordinate with heavy metal ions could be exploited for the development of colorimetric or fluorescent sensors for the detection of these environmentally and biologically important species. Additionally, the reactivity of the oxime group could be utilized in the development of new derivatization reagents for the analysis of specific classes of compounds by techniques such as chromatography and mass spectrometry.

The field of analytical chemistry is constantly evolving, with a growing demand for new and improved methods for the detection and quantification of a wide range of substances. mdpi.com Future research could explore the application of this compound in emerging areas such as metabolomics, environmental analysis, and clinical diagnostics.

Q & A

Q. What are the recommended spectroscopic methods for confirming the structural identity and purity of 3-(Methylthio)butan-2-one oxime?

To confirm structural identity, use FT-IR spectroscopy to identify functional groups (e.g., oxime N–O stretch at ~950 cm⁻¹ and C=S stretch at ~650 cm⁻¹). 1H/13C NMR can resolve methylthio and oxime protons (e.g., methylthio protons at δ ~2.1–2.3 ppm). For purity assessment, GC-MS or HPLC with a C18 column and UV detection (λ = 220–260 nm) is recommended. Cross-reference spectral data with analogs like 3-(2-(4-methylquinolin-2-yl)hydrazono)butan-2-one oxime, which shares similar functional groups .

Q. How should researchers handle and store this compound to ensure stability?

The compound should be stored in airtight, light-resistant containers at 2–8°C under inert gas (e.g., N₂). Use nitrile gloves (tested to EN 374 standards) and P95 respirators during handling due to potential inhalation hazards . No specific decomposition data exists, but avoid high temperatures (>100°C) and incompatible materials (e.g., strong oxidizers) based on analogous oxime stability profiles .

Q. What safety protocols are critical for laboratory-scale synthesis of this compound?

- Engineering controls : Conduct reactions in fume hoods with local exhaust ventilation.

- Personal protective equipment (PPE) : Wear chemically resistant gloves (e.g., butyl rubber), face shields, and lab coats.

- Waste disposal : Neutralize waste with dilute NaOH and dispose via licensed hazardous waste services .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., log Pow, solubility) for this compound?

Existing safety data sheets lack physicochemical data (e.g., log Pow, water solubility) . To address this:

- Experimental determination : Use the shake-flask method for log Pow (octanol-water partition coefficient) with HPLC quantification.

- Thermogravimetric analysis (TGA) can determine decomposition temperature, while differential scanning calorimetry (DSC) identifies melting points. Compare results with computational predictions (e.g., EPI Suite™ or ADMET Predictor™ ) .

Q. What experimental strategies are effective for studying the coordination chemistry of this compound with transition metals?

Design metal complexes by reacting the oxime with metal salts (e.g., Ni²⁺, Cu²⁺) in ethanol/water under reflux. Characterize complexes using:

- Single-crystal XRD : Refine structures with SHELXL (for bond lengths/angles) .

- Magnetic susceptibility and EPR spectroscopy to study electronic configurations.

- Antitumor activity assays : Use MTT tests on cancer cell lines (e.g., HeLa) to evaluate bioactivity, as demonstrated for copper(II) oxime complexes .

Q. How can computational methods predict the reactivity of this compound in novel synthetic pathways?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular docking : Screen for binding affinity with biological targets (e.g., SARS-CoV-2 protease) using Schrödinger Maestro .

- Validate predictions with Hammett substituent constants to correlate electronic effects with reaction rates .

Q. What methodologies are suitable for assessing the environmental impact of this compound?

- Ecotoxicity : Perform Daphnia magna acute toxicity tests (OECD 202) and algae growth inhibition assays (OECD 201).

- Biodegradation : Use OECD 301F respirometry to measure aerobic degradation in soil/water systems.

- Bioaccumulation : Estimate bioconcentration factors (BCF) via OECD 305 guidelines using radiolabeled analogs .

Key Research Gaps

- No published crystallographic data for this compound.

- Limited ecotoxicological and degradation studies.

- Mechanistic insights into its role in coordination chemistry are needed.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.